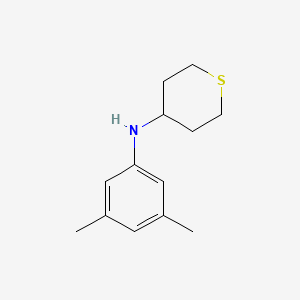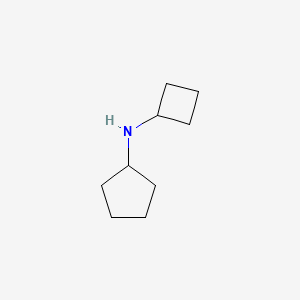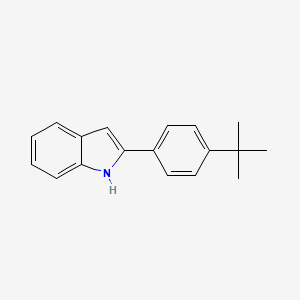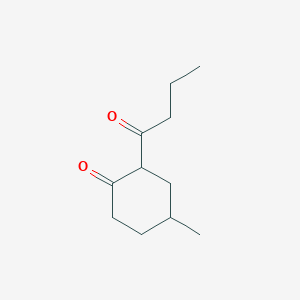
2-Butanoyl-4-methylcyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butanoyl-4-methylcyclohexan-1-one is an organic compound with the molecular formula C11H18O2 It is a ketone derivative of cyclohexane, characterized by the presence of a butanoyl group and a methyl group attached to the cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanoyl-4-methylcyclohexan-1-one can be achieved through several methods. One common approach involves the oxidation of menthol to form menthone, which can then be further modified to introduce the butanoyl group. The oxidation of menthol typically uses chromic acid (CrO3) or sodium dichromate (Na2Cr2O7) as oxidizing agents .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes using similar oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and distillation are common in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Butanoyl-4-methylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Chromic acid (CrO3), sodium dichromate (Na2Cr2O7), and tert-butyl hydroperoxide (TBHP) are commonly used oxidizing agents
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of carboxylic acids or more complex ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclohexanones or other derivatives.
Applications De Recherche Scientifique
2-Butanoyl-4-methylcyclohexan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Used in the production of fragrances, flavors, and other industrial chemicals .
Mécanisme D'action
The mechanism of action of 2-Butanoyl-4-methylcyclohexan-1-one involves its interaction with specific molecular targets. As a ketone, it can participate in various biochemical pathways, including those involving enzyme-catalyzed reactions. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with active sites of enzymes, influencing their activity and function .
Comparaison Avec Des Composés Similaires
2-Butanoyl-4-methylcyclohexan-1-one can be compared with other similar compounds such as:
2-Methylcyclohexanone: A cyclohexanone derivative with a methyl group at position 2.
Menthone: A monoterpene ketone derived from menthol.
Uniqueness
The presence of both a butanoyl group and a methyl group in this compound gives it unique chemical properties, making it distinct from other cyclohexanone derivatives
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical structure and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry.
Propriétés
Formule moléculaire |
C11H18O2 |
|---|---|
Poids moléculaire |
182.26 g/mol |
Nom IUPAC |
2-butanoyl-4-methylcyclohexan-1-one |
InChI |
InChI=1S/C11H18O2/c1-3-4-10(12)9-7-8(2)5-6-11(9)13/h8-9H,3-7H2,1-2H3 |
Clé InChI |
KMCFTGKYBSWHAK-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)C1CC(CCC1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-hydroxy-3-[(methylamino)methyl]benzene-1-carboximidamide](/img/structure/B15275313.png)
![(Butan-2-yl)[1-(4-methylphenyl)ethyl]amine](/img/structure/B15275322.png)

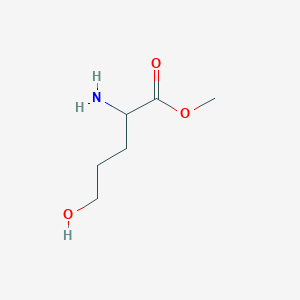

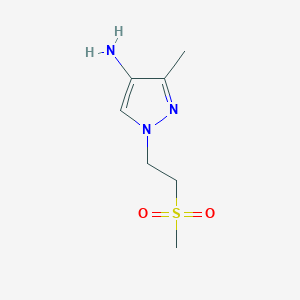
![2-[(3-Methylbutan-2-yl)amino]-2-phenylethan-1-ol](/img/structure/B15275345.png)
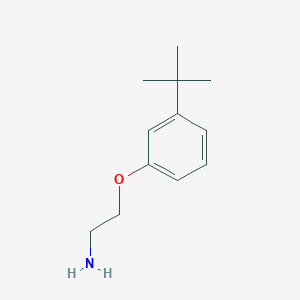
![1-{[1-(1,3-Thiazol-2-yl)ethyl]amino}propan-2-ol](/img/structure/B15275368.png)
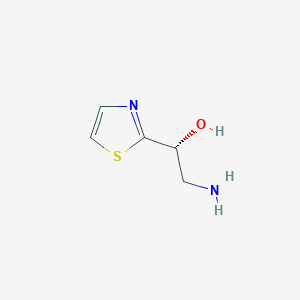
![2-[(Prop-2-yn-1-yloxy)amino]benzoic acid](/img/structure/B15275401.png)
